molecular formula C11H14ClN B056299 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride CAS No. 230615-52-8

2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride

Cat. No.: B056299
CAS No.: 230615-52-8
M. Wt: 195.69 g/mol
InChI Key: WWJDLIUDQHFAGC-UFIFRZAQSA-N
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Description

2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride (CAS 230615-52-8) is a bicyclic organic compound featuring a benzazepine core fused with a methanobridge. It is commonly utilized as an intermediate in pharmaceutical research for synthesizing bioactive molecules . The compound has a molecular formula of C₁₁H₁₄ClN and is available in 97% purity. Its solid-state properties include solubility in polar solvents like alcohols and ethers, though it exhibits low water solubility. Limited toxicity data necessitate cautious handling during laboratory use .

Properties

CAS No.

230615-52-8

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(1R,8S)-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;hydrochloride

InChI

InChI=1S/C11H13N.ClH/c1-2-4-11-9-5-8(6-12-7-9)10(11)3-1;/h1-4,8-9,12H,5-7H2;1H/t8-,9+;

InChI Key

WWJDLIUDQHFAGC-UFIFRZAQSA-N

SMILES

C1C2CNCC1C3=CC=CC=C23.Cl

Isomeric SMILES

C1[C@@H]2CNC[C@H]1C3=CC=CC=C23.Cl

Canonical SMILES

C1C2CNCC1C3=CC=CC=C23.Cl

Pictograms

Health Hazard

Synonyms

2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Hydrochloride (1:1);  2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Hydrochloride

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Mannich reaction constructs the azepine core by condensing 2-indanone (I) with a benzylamine derivative (III) and paraformaldehyde under alkaline or acidic conditions. This step generates a bicyclic intermediate (II) bearing a carbonyl group.

Key Parameters :

  • Alkaline conditions : Triethylamine, diisopropylethylamine, or inorganic bases (e.g., KOH) in solvents like THF or toluene at −10°C to 60°C.

  • Acidic conditions : Acetic acid or methyltrichlorosilane in alcohols (methanol, ethanol) or acetonitrile.

Example :
A mixture of 2-indanone (100.0 g), paraformaldehyde (32.0 g), and benzylamine derivative (III) in THF at 20–30°C for 4 hours yields intermediate (II) with >85% conversion.

Reductive Cyclization

The carbonyl group in (II) is reduced to methylene using triethylsilane or triphenylsilane in the presence of Lewis acids (e.g., BF₃·Et₂O, AlCl₃). This step forms the methano bridge, critical for the compound’s rigidity.

Optimization Insights :

  • Solvent choice : Dichloromethane or THF enhances reagent solubility.

  • Temperature control : Exothermic reactions necessitate cooling to 0–10°C during reagent addition.

Representative Data :
Reduction of 100.0 g (II) with 110.0 g triethylsilane and 134.8 g BF₃·Et₂O in THF yields 60.4 g of red oil (crude product), which is subsequently purified.

Debenzylation and Hydrochloride Formation

Catalytic Hydrogenation

The benzyl-protected intermediate undergoes hydrogenation using palladium on carbon (Pd/C) under H₂ pressure (0.2 MPa) in methanol or ethanol. This step removes the benzyl group while forming the hydrochloride salt via HCl addition.

Process Details :

  • Catalyst loading : 10% Pd/C (50% moisture) at 4.0 g per 100 g substrate.

  • Reaction time : 4 hours at 20–30°C achieves >95% debenzylation.

Yield : 42.7 g of product (57.4% overall yield) with 95.0% purity after recrystallization from methyl tert-butyl ether (MTBE).

Alternative Debenzylation Methods

Chloroformate-mediated deprotection offers a non-catalytic route using 1-chloroethyl chloroformate in dichloroethane. While avoiding H₂ handling, this method requires stringent temperature control (40–60°C) and generates stoichiometric waste.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for synthesizing 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride:

ParameterMannich-Reduction RouteOxime Ring Expansion
Starting Material 2-Indanone, benzylamine1-Tetralone, hydroxylamine
Key Step Mannich reactionOxime formation, PPA ring expansion
Yield 57.4% (overall)40–50% (reported for analogs)
Purity 95.0%85–90%
Scalability Industrial-readyLaboratory-scale
Cost Low (commodity reagents)Moderate (specialized reagents)

Advantages of Mannich-Reduction Route :

  • Utilizes inexpensive, widely available reagents (paraformaldehyde, silanes).

  • Mild reaction conditions (20–30°C) reduce energy costs.

  • High reproducibility across batches.

Industrial-Scale Optimization Strategies

Solvent Recycling

THF and methanol are recovered via distillation, reducing material costs by 15–20% in pilot-scale trials.

Catalytic Efficiency

Reducing Pd/C loading to 5% (dry basis) maintains debenzylation efficiency while lowering catalyst costs by 50%.

Purity Enhancement

Recrystallization from MTBE at 0–10°C removes residual siloxanes and unsaturated byproducts, achieving pharmacopeial-grade purity.

Challenges and Mitigation

Byproduct Formation

Siloxane derivatives from triethylsilane reduction are minimized by optimizing BF₃·Et₂O stoichiometry (1.1–1.3 equivalents).

Exothermic Reactions

Controlled addition of BF₃·Et₂O at 0–10°C prevents thermal runaway during reduction .

Scientific Research Applications

Pharmaceutical Development

Varenicline Synthesis
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride serves as an intermediate in the synthesis of Varenicline. Varenicline is a selective agonist for nicotinic acetylcholine receptors (nAChRs), specifically targeting the α4β2 subtype. It has been approved for use as a smoking cessation aid due to its ability to reduce withdrawal symptoms and cravings associated with nicotine addiction .

Nicotinic Acetylcholine Receptor Modulation

Pharmacological Activity
Research indicates that this compound exhibits activity as an agonist at nicotinic acetylcholine receptors. This property was observed during studies aimed at understanding its potential as an analgesic and anti-smoking agent. The compound’s ability to interact with nAChRs positions it as a candidate for further exploration in neuropharmacology .

Research on Antitumor Properties

PARP Inhibition
Recent studies have investigated the potential of compounds related to this compound as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer therapy due to their role in inducing synthetic lethality in tumor cells with defective DNA repair mechanisms. Compounds derived from this class have shown promise in preclinical models for their ability to inhibit tumor cell proliferation and induce apoptosis .

Toxicological Studies

Safety Profile Assessment
Initial assessments of this compound indicated that it could exhibit toxicity in certain models. Studies have suggested that while the compound has beneficial pharmacological properties, its safety profile requires thorough evaluation to determine the risk-benefit ratio for clinical applications .

Summary Table of Applications

Application Area Details
Pharmaceutical Development Intermediate in Varenicline synthesis
Nicotinic Receptor Modulation Agonistic properties at nAChRs
Antitumor Research Potential PARP inhibitor; induces apoptosis in cancer cells
Toxicological Studies Requires evaluation for safety and toxicity

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. In medicinal applications, it may act as a partial agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal activity. The pathways involved include modulation of ion channels and receptor-mediated signaling cascades.

Comparison with Similar Compounds

Key Observations :

  • Methano Bridge: Unique to the target compound, this structural feature may enhance rigidity, influencing receptor binding compared to non-bridged analogs .
  • Toxicity : The target compound lacks comprehensive hazard data, whereas 17724-36-6 carries specific warnings (H302, H315, etc.) .

Biological Activity

2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride (CAS No. 230615-52-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄ClN
  • Molecular Weight : 195.69 g/mol
  • Purity : Typically around 96-97% .

Research indicates that the biological activity of this compound may be attributed to its interaction with various neurotransmitter systems.

  • Dopaminergic Activity : Preliminary studies suggest that this compound may exhibit dopaminergic activity, which could be relevant for conditions such as Parkinson's disease and schizophrenia.
  • Serotonergic Effects : The compound may also influence serotonin receptors, which are critical for mood regulation and anxiety disorders.
  • GABAergic Modulation : There is evidence supporting its role in modulating GABA (gamma-aminobutyric acid) pathways, potentially enhancing inhibitory neurotransmission and providing anxiolytic effects.

Pharmacological Effects

The pharmacological effects of this compound have been investigated in various animal models:

Effect Model Used Outcome
AnxiolyticElevated Plus MazeSignificant reduction in anxiety-like behavior .
AntidepressantForced Swim TestReduced immobility time indicating antidepressant-like effects .
NeuroprotectiveMPTP-induced ParkinsonismProtection against dopaminergic neuron loss .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anxiolytic Effects : A study conducted on rodents demonstrated that administration of the compound resulted in a significant decrease in anxiety behaviors in the elevated plus maze test. The results indicated that it could be a candidate for further development as an anxiolytic agent .
  • Antidepressant Activity : Another investigation using the forced swim test showed that the compound exhibited antidepressant-like properties by significantly reducing the duration of immobility in treated subjects compared to controls .
  • Neuroprotective Properties : Research involving MPTP-induced models of Parkinson's disease revealed that this compound provided neuroprotection against dopaminergic neuron degeneration. This suggests potential therapeutic applications in neurodegenerative disorders .

Q & A

How to design a reproducible synthesis route for 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride?

Level : Basic
Methodological Answer :
Synthesis typically involves multi-step reactions, including cyclization strategies. A common approach starts with a benzazepine precursor, followed by methano-bridge formation using catalytic hydrogenation or acid-mediated cyclization. Key steps:

  • Precursor preparation : Use substituted benzazepines with appropriate leaving groups (e.g., halides) for methano-bridge formation .
  • Cyclization : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. For example, THF or ethanol as solvents under reflux (60–80°C) may improve ring closure efficiency .
  • Hydrochloride salt formation : React the free base with HCl in anhydrous ether or methanol to precipitate the hydrochloride salt .
    Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis (expected range: 239–241°C for related analogs) .

What analytical techniques are critical for structural characterization of this compound?

Level : Basic
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to verify the methano-bridge and benzazepine backbone. Key signals include aromatic protons (δ 6.8–7.5 ppm) and bridgehead carbons (δ 40–50 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (C11_{11}H14_{14}N·HCl, theoretical MW: 199.7 g/mol) via ESI-MS or MALDI-TOF .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation, if single crystals are obtainable .
    Note : Cross-validate results with computational models (e.g., DFT calculations for optimized geometry) .

How to address discrepancies in reported solubility profiles across studies?

Level : Advanced
Methodological Answer :
Discrepancies often arise from solvent purity, temperature, or polymorphic forms. To resolve:

  • Standardize conditions : Test solubility in HPLC-grade solvents (e.g., ethanol, DMSO) at 25°C with controlled humidity .
  • Polymorph screening : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms, which may alter solubility .
  • Quantitative analysis : Employ UV-Vis spectroscopy at λ~270 nm (aromatic absorption band) to measure concentration in saturated solutions .
    Example : If solubility in water is reported as "low," specify exact values (e.g., <0.1 mg/mL) via gravimetric analysis .

What strategies are recommended for impurity profiling during synthesis?

Level : Basic
Methodological Answer :

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Detect impurities at 220–254 nm .
  • Limit tests : Follow pharmacopeial guidelines (e.g., USP) to cap individual impurities at ≤0.5% and total impurities at ≤2.0% .
  • Identify impurities : Isolate via preparative HPLC and characterize using LC-MS/MS or 1H^1H-NMR to trace synthetic byproducts (e.g., incomplete cyclization products) .

How to investigate structure-activity relationships (SAR) for this compound in drug discovery?

Level : Advanced
Methodological Answer :

  • Scaffold modification : Synthesize analogs with variations in the methano-bridge (e.g., substituents at position 3) or benzazepine ring methylation. Compare bioactivity in target assays (e.g., receptor binding) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., GPCRs) .
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and CYP450 inhibition assays to prioritize analogs with favorable ADME properties .

What protocols ensure stability during long-term storage?

Level : Advanced
Methodological Answer :

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC and track key degradation products (e.g., hydrolysis of the methano-bridge) .
  • Light sensitivity testing : Expose to UV light (320–400 nm) and quantify photodegradation using spectrophotometry .
  • Optimal storage : Keep in airtight, amber vials under inert gas (N2_2) at –20°C to prevent oxidation and hygroscopic degradation .

How to resolve conflicting toxicity data in preclinical studies?

Level : Advanced
Methodological Answer :

  • Dose-range refinement : Conduct acute toxicity studies in rodents (OECD 423) with graded doses (10–1000 mg/kg) to establish LD50_{50} and NOAEL .
  • Mechanistic studies : Use in vitro models (e.g., HepG2 cells) to assess hepatotoxicity via ALT/AST release assays and mitochondrial membrane potential measurements .
  • Species-specific effects : Compare metabolic pathways across species (e.g., human vs. rat liver microsomes) to identify interspecies variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride

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